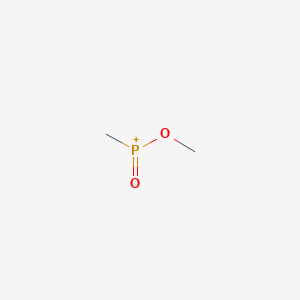

Methyl methylphosphinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C2H6O2P+ |

|---|---|

Molecular Weight |

93.04 g/mol |

IUPAC Name |

methoxy-methyl-oxophosphanium |

InChI |

InChI=1S/C2H6O2P/c1-4-5(2)3/h1-2H3/q+1 |

InChI Key |

ZWKVTFODDJEKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CO[P+](=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl Methylphosphinate

Established Synthetic Pathways to Methyl Methylphosphinate

The synthesis of this compound and its related esters can be achieved through various established chemical routes. These pathways can be broadly categorized into direct, single-step syntheses and more complex multi-step sequences.

Direct Synthetic Routes

Direct synthetic methods offer an efficient approach to obtaining phosphinate esters. One of the most prominent methods is the Michaelis–Arbuzov reaction. This reaction facilitates the formation of a phosphorus-carbon bond and is widely used for preparing phosphonates, phosphinates, and phosphine oxides. For instance, dimethyl methylphosphonate (B1257008) can be synthesized by the reaction of trimethyl phosphite (B83602) with a halomethane, such as iodomethane.

Another direct approach involves the reaction of phosphonous acid derivatives with Grignard reagents. For example, diethyl methylphosphonite can be synthesized by treating diethyl phosphonite chloride with methylmagnesium chloride in an inert solvent like tetrahydrofuran at low temperatures. patsnap.com A similar strategy can be employed to produce other dialkyl methylphosphonites, such as dibutyl methylphosphonite. patsnap.com

Furthermore, monoalkyl esters of methylphosphonic acid can be produced through the controlled stoichiometric addition of an alcohol to methylphosphonic dichloride. tandfonline.com This method allows for the isolation of the monoester from byproducts like the dialkyl ester and unreacted methylphosphonic acid via solvent extraction. tandfonline.com

The table below summarizes key direct synthetic routes.

| Starting Materials | Reagents | Product | Key Conditions |

| Trimethyl phosphite, Iodomethane | - | Dimethyl methylphosphonate | Michaelis–Arbuzov reaction |

| Diethyl phosphonite chloride | Methylmagnesium chloride | Diethyl methylphosphonite | Tetrahydrofuran, -10°C to -5°C |

| Methylphosphonic dichloride | Alcohol (stoichiometric) | Alkyl methylphosphonate (monoester) | Toluene, followed by water quench |

Multi-step Reaction Sequences for Preparation

In some cases, a multi-step synthesis is necessary to achieve the desired product, especially when starting from more fundamental precursors. youtube.compearson.comlibretexts.org A common strategy involves the initial synthesis of a key intermediate, such as methylphosphonic dichloride, which is then converted to the final ester.

Methylphosphonic dichloride can be prepared from dimethyl methylphosphonate by reacting it with an acyl-chlorinating agent like thionyl chloride or phosphorus pentachloride. wikipedia.orggoogle.com This intermediate is highly reactive and serves as a versatile precursor for various phosphinate derivatives.

An example of a multi-step synthesis is the preparation of vinyl methylphosphonate. This process begins with the radical addition reaction between methylphosphinic acid and vinyl acetate to form acetoxyethyl methylphosphonic acid. This intermediate then undergoes thermal cracking to eliminate acetic acid, yielding vinyl methylphosphonic acid. The final step is the esterification of this acid to produce the desired vinyl methylphosphonate. google.com

Another multi-step approach starts with the hydrolysis of chloromethylphosphinic acid in a strong caustic solution to produce methylphosphonic acid, which can then be converted to its derivatives. google.com

A generalized multi-step sequence is outlined below:

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | Dimethyl methylphosphonate | Thionyl chloride or PCl₅ | Methylphosphonyl dichloride |

| 2 | Methylphosphonyl dichloride | Alcohol/Water | Methylphosphonic acid monoester/acid |

| 3 | Methylphosphonic acid | Esterification reagents | This compound |

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of chiral phosphinates and their analogues with high stereoselectivity is a significant area of research due to their applications in asymmetric catalysis and as chiral building blocks.

One established method for the stereoselective synthesis of phosphonothionates, which are sulphur analogues of phosphonates, involves the reaction of chiral phosphonates with phosphorus pentasulfide (P₄S₁₀). rsc.orgrsc.org This conversion from a P=O bond to a P=S bond has been shown to proceed with a predominant retention of configuration at the phosphorus center. rsc.orgrsc.org For example, chiral phosphonates react with P₄S₁₀ to yield their corresponding thiono-analogues while maintaining the original stereochemistry. rsc.org

Catalytic asymmetric synthesis provides a powerful tool for accessing C-chiral phosphonates. The phospha-Mannich reaction, which involves the addition of dialkyl phosphites to aldimines, can be rendered asymmetric by using chiral catalysts. mdpi.com Organo-catalysts based on chiral atropisomeric phosphoric acids have been found to effectively initiate the asymmetric Kabachnik–Fields reaction, a similar three-component reaction of an aldehyde, an amine, and a phosphite. mdpi.com The stereoselectivity of such reactions can be influenced by the steric bulk of the substituents on the aldehyde and the catalyst. mdpi.com

Double stereoselectivity can be achieved when both the phosphite and the aldehyde substrate are chiral. For instance, the reaction of chiral di(1R,2S,5R)-menthylphosphite with chiral 2,3-D-isopropylidene-(R)-glyceraldehyde demonstrates the potential for additive stereoselectivity from multiple chiral inductors. mdpi.com

Derivatization Strategies for Methylphosphonic Acid and Related Compounds

Methylphosphonic acid is a key precursor that can be chemically modified through various derivatization strategies to yield a range of functionalized compounds, including its esters.

Alkylation Techniques for Methylphosphonic Acid

Alkylation, specifically O-alkylation, is the primary method for converting methylphosphonic acid into its esters. Direct esterification of phosphonic acids can be challenging but can be achieved under certain conditions. For example, microwave-assisted direct esterification of alkylphosphonic acids in the presence of an ionic liquid has been reported to chemoselectively afford the monoester derivatives. researchgate.net

A common laboratory-scale method for the methylation of phosphonic acids involves the use of powerful alkylating agents. Trimethyloxonium tetrafluoroborate has been shown to be an effective reagent for the simultaneous methylation of various organophosphorus-based nerve agent hydrolysis products, which are themselves alkyl methylphosphonates. osti.gov

Another versatile technique begins with the conversion of methylphosphonic acid to methylphosphonic dichloride. thieme-connect.de This highly reactive intermediate can then be treated with a stoichiometric amount of a specific alcohol to produce the desired monoalkyl ester of methylphosphonic acid. tandfonline.com This method provides good control over the degree of esterification.

The table below highlights different alkylation approaches.

| Starting Material | Alkylating Agent/Method | Product |

| Methylphosphonic acid | Alcohol, [bmim][BF₄], Microwave | Alkyl methylphosphonate (monoester) |

| Alkyl methylphosphonic acids | Trimethyloxonium tetrafluoroborate | Dimethyl methylphosphonate |

| Methylphosphonic dichloride | Alcohol (1 equivalent) | Alkyl methylphosphonate (monoester) |

Investigation of Acetylation Methods for Methylphosphonic Acid

Acetylation is a chemical reaction that introduces an acetyl functional group into a compound. wikipedia.org In the context of methylphosphonic acid and its derivatives, acetylation can be explored to modify their properties or to introduce a protecting group. While direct acetylation of the P-OH groups of methylphosphonic acid to form a mixed anhydride is conceivable, a more common application involves the acetylation of functional groups on derivatives of the parent acid.

For example, (aminomethyl)phosphonic acid, a related compound, can undergo N-acetylation. The formal condensation of acetic acid with the amino group of (aminomethyl)phosphonic acid results in the formation of ((acetylamino)methyl)phosphonic acid. nih.govnih.gov This transformation converts the primary amino group into an acetamide, altering the molecule's chemical and physical properties.

The reagents typically used for acetylation in organic synthesis include acetic anhydride and acetyl chloride. wikipedia.org The choice of reagent and reaction conditions would depend on the specific substrate and the desired outcome. For instance, the acetylation of an amino-functionalized phosphonic acid would likely proceed under standard conditions used for amine acylation.

Reactivity and Mechanistic Investigations of this compound

Atmospheric Chemical Behavior of Alkyl Methylphosphonates

The atmospheric fate of alkyl methylphosphonates is primarily determined by their reactions with photochemically generated radicals, most notably the hydroxyl radical (OH•). As with the reactions of nitrate (B79036) radicals and ozone, specific kinetic data for this compound is scarce. Therefore, data from related alkyl methylphosphonates, such as dimethyl methylphosphonate (DMMP), are used to infer its atmospheric behavior.

Studies have shown that the gas-phase reactions of alkyl methylphosphonates with OH radicals are a significant atmospheric loss process acs.org. The products of these reactions can include smaller oxygenated phosphorus compounds and various carbon-containing species. For instance, the reaction of OH radicals with DMMP has been found to produce methyl methylphosphonate (CH₃OP(O)(CH₃)OH) as a product with a molecular weight of 110 acs.org. Further degradation can lead to the formation of carbon monoxide (CO), carbon dioxide (CO₂), formaldehyde (HCHO), and other minor products acs.org.

The atmospheric lifetime of these compounds is largely dictated by the rate of their reaction with OH radicals. Given the reactivity of other organophosphorus compounds, it is expected that this compound would also be removed from the atmosphere primarily through this pathway.

Fragmentation Pathways and Isotopic Scrambling Dynamics

Mass spectrometry is a critical tool for the structural elucidation of organophosphorus compounds. The fragmentation patterns observed provide a fingerprint for identification and offer insights into the chemical bonds and their relative strengths within the molecule.

While specific fragmentation data for this compound is not extensively detailed in the available literature, studies on analogous compounds like dimethyl methylphosphonate (DMMP) provide a model for its likely behavior under electrospray ionization (ESI) conditions.

In the positive ion mode, organophosphorus compounds are often protonated to form [M+H]⁺ ions. The fragmentation of protonated DMMP has been investigated, revealing characteristic loss of neutral molecules such as formaldehyde (CH₂O) nih.gov. This fragmentation is often accompanied by a rearrangement of the molecular structure.

For methylphosphonate-containing molecules, it has been observed that the presence of the methylphosphonate group can significantly alter the fragmentation pattern compared to unmodified analogues. The charge is often localized on the nucleobases in modified oligonucleotides, initiating the fragmentation cascade nih.govacs.org. This leads to a reduction in the stability of the molecule and the absence of certain typical fragment ions nih.govacs.org. These findings suggest that the fragmentation of this compound would likely proceed through pathways involving the cleavage of the P-O and P-C bonds, as well as potential rearrangements.

Isotopic labeling is a powerful technique to trace the pathways of atoms during chemical reactions and fragmentation processes. Studies on isotopically labeled dimethyl methylphosphonate (DMMP) have revealed complex intramolecular dynamics.

In one notable study, DMMP was labeled with deuterium in the methoxy (B1213986) groups ((CD₃O)₂P(O)CH₃). Upon fragmentation, the elimination of both deuterated formaldehyde (CD₂O) and non-deuterated formaldehyde (CH₂O) was observed. This unexpected loss of CH₂O indicated that scrambling or interchange of the methyl groups occurs, a surprising finding given the generally unreactive nature of the P-C bond. Further experiments with different isotopic labeling patterns were conducted to propose a mechanism for this methyl group interchange and subsequent formaldehyde elimination.

These findings are significant as they demonstrate that the fragmentation of simple organophosphate esters can involve complex rearrangements. It is plausible that similar isotopic scrambling phenomena could occur during the fragmentation of this compound, and isotopic labeling studies would be essential to unravel the detailed mechanisms of its fragmentation pathways.

Spectroscopic Characterization and Advanced Analytical Techniques for Methyl Methylphosphinate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful tool for investigating the functional groups and bonding within methyl methylphosphinate and its complexes. Infrared and Raman spectroscopy are particularly useful in identifying the characteristic vibrational frequencies associated with the phosphinate group.

Infrared (IR) Spectroscopy of this compound and its Complexes

Infrared spectroscopy of this compound complexes reveals significant information about the coordination chemistry of the phosphinate ligand. Studies on metal complexes of phosphonate (B1237965) esters are limited, but analysis of related compounds provides a basis for understanding the spectral features of this compound.

In a study of tris(methyl methylphosphonate) iron(III), the infrared spectrum showed characteristic bands that were assigned to various vibrational modes of the coordinated methyl methylphosphonate (B1257008) ligand. The formation of a complex between the phosphonate ligand and the ferric ion is indicated by shifts in the IR bands, particularly in the 1150-1330 cm⁻¹ region, which are attributed to back bonding between the metal ion and the phosphoryl oxygen. A strong absorption at 1113 cm⁻¹ in the iron(III) complex is assigned to the P-O stretching vibration tandfonline.com.

| Vibrational Mode | Wavenumber (cm⁻¹) in Tris(methyl methylphosphonate) Iron(III) tandfonline.com |

| P=O stretch | 1245 (very strong) |

| P-O-C (asymmetric) | 1182 (very strong) |

| P-O | 1113 (strong) |

| P-O-C (symmetric) | 1045 (very strong, doublet) |

| CH₃ rock | 955 (medium) |

| P-C stretch | 785 (very strong) |

| PO₂ stretching (symmetric) | 743 (strong) |

Note: The table presents selected vibrational frequencies for the coordinated this compound ligand in the iron(III) complex.

Evidence of coordination of the phosphoryl group of dimethyl methylphosphonate (a related compound) with copper(II) has been observed through a shift of the phosphoryl stretch from 1246 cm⁻¹ to 1198 cm⁻¹ nih.govacs.org.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

While specific Raman and SERS studies focused solely on this compound are not widely available in the reviewed literature, extensive research on the closely related compound dimethyl methylphosphonate (DMMP) provides a framework for understanding the potential applications of these techniques. Theoretical and experimental studies on DMMP have demonstrated the utility of SERS for the sensitive detection of organophosphorus compounds tandfonline.comtandfonline.com. These studies often utilize silver or gold nanostructures to enhance the Raman signal, allowing for trace-level detection tandfonline.comtandfonline.comresearchgate.net. The characteristic Raman peaks of DMMP are observed in the fingerprint region, with strong signals attributed to the stretching of P-CH₃ and P-O-CH₃ bonds tandfonline.com.

Matrix Isolation Infrared Spectroscopic Studies

Matrix isolation infrared spectroscopy is a technique used to study molecules in an inert matrix at low temperatures, which can provide highly resolved vibrational spectra. While specific matrix isolation IR studies on this compound were not identified in the surveyed literature, this technique has been applied to related organophosphorus compounds to investigate their conformations and interactions.

Magnetic Resonance Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen and phosphorus nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P)

The ³¹P NMR spectrum is particularly informative for organophosphorus compounds. For instance, a study on the epimers of menthyl methylphosphinate reported a significant difference of 4.3 ppm in the ³¹P NMR chemical shifts between the two epimers. This difference was attributed to unequal π-interactions between the bridge-oxygen atom and the phosphorus atom in the down-conformations rsc.org. While this study is on a different ester of methylphosphinic acid, it highlights the sensitivity of ³¹P NMR to the stereochemistry at the phosphorus center.

Microwave Spectroscopy for Rotational and Conformational Analysis

Microwave spectroscopy is a high-resolution technique that provides detailed information about the rotational constants and conformational isomers of molecules in the gas phase. While direct microwave spectroscopy studies on this compound were not found in the reviewed literature, extensive work has been conducted on the closely related molecule, dimethyl methylphosphonate (DMMP).

The rotational spectrum of DMMP has been investigated using pulsed molecular beam Fourier transform microwave spectroscopy. The analysis is complex due to the internal rotation of the three methyl groups and the interconversion of the methoxy (B1213986) groups. The rotational constants for the A-symmetry state of the rigid rotor have been determined as A = 2828.753(2) MHz, B = 1972.360(3) MHz, and C = 1614.267(2) MHz nist.govresearchgate.net. Ab initio calculations for DMMP suggest the presence of two low-energy conformers, with the lowest energy conformer being the one observed experimentally nist.govresearchgate.net. A reanalysis of the microwave absorption spectrum of DMMP has also been published, further refining the understanding of its internal rotation dynamics researcher.life.

Electron Spectroscopy and Electronic Structure Probing

Electron spectroscopy techniques are pivotal in elucidating the electronic structure of molecules by probing their occupied and unoccupied energy levels. These methods provide fundamental insights into molecular bonding, orbital composition, and chemical reactivity. For organophosphorus compounds like this compound and its analogues, these techniques are instrumental in understanding the influence of substituent groups on the phosphorus center.

Gas Phase Photoelectron Spectroscopy

Gas phase photoelectron spectroscopy (PES) directly measures the ionization energies of a molecule by irradiating it with high-energy photons and analyzing the kinetic energy of the ejected electrons. This technique provides a detailed map of the occupied molecular orbitals.

While specific studies on this compound are not widely available, extensive research has been conducted on the closely related compound, dimethyl methylphosphonate (DMMP), which serves as a valuable reference. escholarship.orgnih.govacs.org PES studies of DMMP have identified its vertical ionization energies, providing a foundation for understanding the electronic structure of simple phosphonates. nist.gov The ionization potentials correspond to the energy required to remove an electron from specific molecular orbitals. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with PES to assign the spectral features to specific molecular orbitals. escholarship.orgnih.gov Studies on DMMP show that the binding energies of both valence and core-level electrons follow predictable trends based on the functional groups attached to the phosphorus atom. nih.govacs.org

| Ionization Energy (eV) | Method | Reference | Comment |

|---|---|---|---|

| 10.00 | PE | Zverev and Villem, 1980 | LLK |

| 10.00 | PE | Zverev, Villem, et al., 1979 | LLK |

| 10.71 | PE | Chattorpadhyay, Findley, et al., 1981 | Vertical value; LLK |

Data sourced from the NIST Chemistry WebBook for Dimethyl Methylphosphonate. nist.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a technique that probes the unoccupied electronic states of a molecule. stanford.edu It involves exciting a core electron to an empty orbital by tuning the energy of synchrotron-based soft X-rays. nist.gov The resulting absorption spectrum reveals sharp resonances corresponding to transitions to specific unoccupied molecular orbitals, providing detailed information about the local bonding environment and molecular orientation on surfaces. stanford.edunist.gov

NEXAFS studies have been performed on the simulant molecule dimethyl methylphosphonate (DMMP) to characterize its unoccupied states. escholarship.orgnih.gov These analyses, supported by DFT calculations, help assign spectral features and visualize the molecular orbitals involved in the core-level excitations. nih.gov The combination of PES and NEXAFS provides a comprehensive picture of both the occupied and unoccupied electronic levels, which is crucial for understanding the molecule's interaction with other materials and surfaces. acs.org For instance, ambient pressure X-ray photoelectron spectroscopy (APXPS) and NEXAFS have been used to study the adsorption and decomposition of DMMP on metal oxide surfaces, which is relevant for filtration and decontamination applications. nih.govosti.gov

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) is a cornerstone of analytical chemistry for the detection and identification of chemical compounds. When coupled with chromatographic separation techniques, it offers high sensitivity and selectivity, making it indispensable for analyzing complex mixtures and trace-level contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Proficiency Testing

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. In the context of organophosphorus compounds, GC-MS is critical for monitoring, verification, and proficiency testing related to the Chemical Weapons Convention (CWC). accscience.com

Dimethyl methylphosphonate (DMMP), a structural analogue of this compound, is frequently used as a simulant for hazardous organophosphorus agents in these tests. accscience.com Validated GC-MS methods have been developed for the precise determination of DMMP in various matrices. accscience.comnih.gov These methods often employ efficient sample preparation techniques, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, to improve recovery and reduce matrix effects. accscience.com Static headspace GC-MS is another effective method for quantifying DMMP from adsorbent materials like activated carbon. researchgate.net

The performance of these methods is characterized by excellent linearity, low detection limits, and high precision. For example, a validated GC-MS method for DMMP demonstrated a linearity of R² = 0.9998, a limit of detection of 0.0167 ppm, and recovery values between 95.7% and 97.3%. accscience.com Such methods are successfully applied in Organisation for the Prohibition of Chemical Weapons (OPCW) proficiency tests, confirming their reliability for international monitoring efforts. accscience.com The mass spectrum of these compounds typically shows characteristic fragment ions; for dialkyl methylphosphonates, a base peak at m/z 97, corresponding to the [CH₆PO₃]⁺ fragment, is often observed. mdpi.com

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.9998 |

| Limit of Detection (LOD) | 0.0167 ppm |

| Accuracy (Recovery) | 95.7% - 97.3% |

| Intraday Precision (RSD) | 3.5% |

| Interday Precision (RSD) | 3.7% |

Data from a validation study for DMMP analysis in OPCW proficiency testing. accscience.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For compounds that are too polar or thermally labile for GC-MS, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is the analytical method of choice. This is particularly relevant for the degradation products of organophosphorus nerve agents, such as alkyl methylphosphonic acids. nih.gov These hydrolysis products are highly polar and non-volatile, making them a chromatographic challenge for traditional reversed-phase systems. nih.govzldm.ru

To overcome these challenges, specialized chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC) are employed. vu.nl HILIC allows for the retention and separation of very polar analytes. Method sensitivity can be further enhanced through pre-column derivatization, which modifies the analytes to improve their chromatographic behavior and ionization efficiency. vu.nl HPLC coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) provides the high degree of selectivity and sensitivity needed to detect these compounds at ultra-low levels in complex environmental samples like soil and dust. zldm.ruvu.nl

| Compound | Detection Limit (in extract) |

|---|---|

| Methylphosphonic acid | 200 pg/mL |

| Ethyl methylphosphonic acid | 70 pg/mL |

| i-Propyl methylphosphonic acid | 8 pg/mL |

| i-Butyl methylphosphonic acid | 8 pg/mL |

| Pinacolyl methylphosphonic acid | 5 pg/mL |

Data from a study on the analysis of nerve agent degradation products in environmental samples. vu.nl

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique used for the detection of trace quantities of chemical vapors. dtic.mil It operates by separating ions based on their velocity through a drift tube under the influence of a weak electric field. bham.ac.uk The time it takes for an ion to traverse the drift tube is characteristic of its size, shape, and charge, allowing for identification. bham.ac.uk IMS is highly valued for its portability and speed, making it suitable for on-site and field applications, including the detection of chemical warfare agents and their simulants. mdpi.comdtic.mil

Organophosphorus compounds are readily detected by IMS. For instance, di-isopropyl methyl phosphonate (DIMP), a sarin (B92409) simulant, is identified by the formation of two distinct product ion peaks: a monomer (M·NH₄⁺) and a dimer (M₂·NH₄⁺), each with a characteristic reduced ion mobility (K₀) value. mdpi.com Dimethyl methylphosphonate (DMMP) is also well-characterized by IMS and is sometimes used as a chemical standard for mobility calibration. researchgate.net The proton-bound dimer of DMMP, [DMMP]₂H⁺, shows little temperature dependence, making it a reliable calibrant with a K₀ value of 1.40 cm²V⁻¹s⁻¹. researchgate.net

| Compound/Ion | K₀ (cm²V⁻¹s⁻¹) | Comment |

|---|---|---|

| DIMP Monomer (M·NH₄⁺) | 1.41 | Ammonia doping, positive ion mode |

| DIMP Dimer (M₂·NH₄⁺) | 1.04 | Ammonia doping, positive ion mode |

| DMMP Dimer ([DMMP]₂H⁺) | 1.40 | Used as a chemical standard |

Data from IMS studies on CWA simulants. mdpi.comresearchgate.net

Paper Spray Mass Spectrometry (PS-MS)

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. This method involves applying a small volume of a sample onto a triangular paper substrate, which is then wetted with a solvent and subjected to a high voltage. The electric field creates a spray of charged droplets from the tip of the paper, which are then analyzed by a mass spectrometer. PS-MS has been effectively utilized for the detection of various compounds, including chemical warfare agent (CWA) simulants like dimethyl methylphosphonate (DMMP), a compound structurally similar to this compound.

In a notable application, PS-MS coupled with a high-resolution tandem mass spectrometer (quadrupole orbitrap) was used to identify and quantify CWA simulants in biological matrices such as whole blood and urine. scispace.com This approach demonstrates the capability of PS-MS for rapid, sample preparation-free detection at physiologically relevant concentrations. The direct analysis of these complex samples is possible because the paper substrate can help to suppress matrix effects. nih.gov

The experimental setup for PS-MS typically involves a paper spray ionization source interfaced with a mass spectrometer. thermofisher.com For the analysis of CWA simulants, specific experimental conditions are optimized. For instance, a time-dependent spray voltage of 3.8 kV and a cycle time of 0.8 seconds have been used. researchgate.net The choice of solvent is also critical; a common solvent system is an acetonitrile/acetone/water mixture with a small percentage of acetic acid. researchgate.net

Research has demonstrated the successful detection of DMMP in both blood and urine with low limits of detection (LOD). The table below summarizes the findings from a study on the detection of CWA simulants using PS-MS. scispace.com

| Analyte | Matrix | Limit of Detection (ng/mL) |

| Dimethyl methylphosphonate (DMMP) | Blood | Low ng/mL range |

| Dimethyl methylphosphonate (DMMP) | Urine | Low ng/mL range |

| Trimethyl phosphate (B84403) (TMP) | Blood | Low ng/mL range |

| Trimethyl phosphate (TMP) | Urine | Low ng/mL range |

| Diisopropyl methylphosphonate (DIMP) | Blood | Low ng/mL range |

| Diisopropyl methylphosphonate (DIMP) | Urine | Low ng/mL range |

Advanced Sensor Technologies

Quartz Crystal Microbalance (QCM) Sensors

Quartz crystal microbalance (QCM) sensors are highly sensitive mass-sensing devices that operate based on the piezoelectric principle. nanoscience.comsemanticscholar.org A thin quartz crystal wafer is placed between two electrodes, and an alternating voltage is applied, causing the crystal to oscillate at its resonant frequency. When a target analyte, such as this compound, adsorbs onto the surface of the crystal, the total mass increases, leading to a decrease in the resonant frequency. This frequency shift is proportional to the mass of the adsorbed substance, allowing for quantitative detection.

The surface of the QCM sensor is typically coated with a material that has a high affinity for the target analyte to enhance sensitivity and selectivity. ms-technologies.com For the detection of dimethyl methylphosphonate (DMMP), various sensitive coatings have been investigated. One such coating involves the use of p-hexafluoroisopropanol phenyl functionalized graphene, which interacts with DMMP through strong hydrogen bonding. researchgate.net This functionalized graphene-coated QCM sensor demonstrated a limit of detection of 5 ppm for DMMP. researchgate.net

Another study utilized nanostructured composite materials to detect DMMP. A sensor with a sensing layer of manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO2@NGO/PPy) exhibited a sensitivity of 51 Hz for 25 ppm of DMMP and a selectivity of 1.26 Hz/ppm. mdpi.com The interaction in this case is also attributed to hydrogen bonding between DMMP and the graphene oxide in the nanocomposite. mdpi.com

The performance of QCM sensors can be affected by environmental factors such as humidity. The sensitivity of a nitrogen-doped multi-walled carbon nanotube with nickel oxide (N-MWCNT@NiO) QCM sensor was observed to decrease with increasing relative humidity due to the presence of water molecules on the reacting surface. mdpi.com

Below is a table summarizing the performance of different QCM sensors for the detection of DMMP.

| Sensing Material | Limit of Detection (LOD) | Sensitivity | Reference |

| p-hexafluoroisopropanol phenyl functionalized graphene | 5 ppm | - | researchgate.net |

| Manganese oxide nitrogen-doped graphene oxide with polypyrrole (MnO2@NGO/PPy) | - | 1.26 Hz/ppm | mdpi.com |

| Nitrogen-doped multi-walled carbon nanotube with nickel oxide (N-MWCNT@NiO) | - | 1.07 Hz/ppm | mdpi.com |

Piezoelectric Crystal and Gas-Sensitive Microsensor Applications

Beyond QCM sensors, other types of piezoelectric crystal-based sensors and gas-sensitive microsensors have been developed for the detection of this compound and its simulants. These sensors also leverage the piezoelectric effect, where a change in mass on the sensor surface leads to a measurable change in an electrical property.

Piezoelectric Microcantilever Sensors: One such technology is the piezoelectric microcantilever sensor. These sensors can offer enhanced sensitivity for the detection of dimethyl methylphosphonate (DMMP). A study reported on a lead magnesium niobate-lead titanate/copper piezoelectric microcantilever sensor. This type of sensor detects changes in its mechanical properties, such as Young's modulus, upon exposure to the target analyte. researchgate.net

Surface Acoustic Wave (SAW) Sensors: Surface acoustic wave (SAW) sensors are another class of piezoelectric devices used for gas sensing. In a SAW sensor, an electrical signal is converted into a mechanical wave that travels along the surface of a piezoelectric crystal. When the target gas molecules are adsorbed by a sensitive film coated on the surface, the velocity and amplitude of the wave change, which can be measured to determine the concentration of the gas.

For the detection of DMMP, a SAW gas sensor using silica (B1680970) molecularly imprinted materials as the sensitive film has been developed. This sensor was able to detect 80 ppb of DMMP within one minute. nih.gov The molecular imprinting process creates cavities in the silica material that are specifically shaped to recognize and bind DMMP molecules, thereby enhancing the selectivity of the sensor. nih.gov

Capacitive Micromachined Ultrasonic Transducers (CMUTs): Capacitive micromachined ultrasonic transducers (CMUTs) represent a more recent advancement in microsensor technology for chemical detection. A CMUT-based chemical sensor was used for the detection of DMMP with a reported limit of detection of 16.8 parts per trillion (pptv). researchgate.net This high level of sensitivity is achieved through a novel CMUT design with improved mass sensitivity. The sensor was functionalized with a proprietary polymer layer to facilitate the adsorption of DMMP molecules. researchgate.net

The following table provides a comparison of different piezoelectric and gas-sensitive microsensors for DMMP detection.

| Sensor Type | Sensing Material/Technology | Limit of Detection (LOD) | Reference |

| Piezoelectric Microcantilever | Lead magnesium niobate-lead titanate/copper | - | researchgate.net |

| Surface Acoustic Wave (SAW) | Silica Molecularly Imprinted Materials | 80 ppb | nih.gov |

| Capacitive Micromachined Ultrasonic Transducer (CMUT) | Proprietary polymer layer | 16.8 pptv | researchgate.net |

Computational Chemistry and Theoretical Investigations of Methyl Methylphosphinate

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods are used to solve the Schrödinger equation approximately, providing insights into electron distribution, molecular orbitals, and bonding characteristics.

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for investigating the electronic properties of molecules. diva-portal.org This method is based on calculating the electron density of a system rather than its complex wavefunction, offering a favorable balance between computational cost and accuracy. diva-portal.org DFT calculations are frequently applied to organophosphorus compounds to understand their electronic structure, optimize geometries, and explore reaction mechanisms. researchgate.netimist.ma

Typical applications of DFT in the study of compounds like methyl methylphosphinate include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Property Calculation: Analysis of properties such as charge distribution, dipole moments, and molecular electrostatic potential (MEP) maps, which identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

Reactivity Analysis: Using frontier molecular orbitals (HOMO and LUMO) to predict the reactivity and stability of the molecule. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. imist.ma

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. imist.ma |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Atomic Charges | Distribution of electron density among the atoms. | Helps in understanding electrostatic interactions and reactive sites. |

Ab initio (Latin for "from the beginning") methods are a class of computational techniques based on quantum mechanics principles without the use of experimental data. These methods provide a rigorous approach to studying molecular properties.

Studies have been conducted on the monoanionic form of this compound using ab initio molecular orbital methods with basis sets such as 3-21G() and 6-31G. rsc.org These investigations have successfully determined key molecular properties including molecular structures, dipole moments, stability, and charge distributions. rsc.org

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it is a significant first step, it does not account for electron correlation, which can be important for accurate energy calculations. nist.gov

Møller-Plesset Perturbation Theory (MP2): To improve upon the Hartree-Fock method, electron correlation can be incorporated using techniques like Møller-Plesset perturbation theory. Calculations for monoanionic this compound and related compounds have been performed up to the MP2/6-31G//6-31G level. rsc.org This level of theory provides a more accurate description of the energetics of the system by including the effects of electron correlation. rsc.org

Coupled Cluster (CC): Coupled Cluster methods are highly accurate techniques for treating electron correlation. While computationally intensive, they are often considered the "gold standard" for calculations on small to medium-sized molecules. Specific Coupled Cluster studies focused solely on this compound are not detailed in the available research, though the methodology is frequently applied to similar organophosphorus compounds to obtain benchmark-quality results for ionization potentials and excited states. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of molecules, arising from the rotation around single bonds, leads to the existence of different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers for their interconversion.

For the monoanionic form of this compound, ab initio methods have been employed to perform conformational analyses on its rotational bonds. rsc.org These studies focus on identifying the various possible conformers and calculating their relative energies to determine which structures are most stable. rsc.org The substitution of oxygen with other elements, such as sulfur, has been shown to significantly influence conformational preferences in these systems. For instance, phosphonate (B1237965) compounds containing a –OCH₃ group tend to favor an extended molecular backbone, while analogous –SCH₃ systems often prefer bent conformations. rsc.org

| Conformer | Key Dihedral Angle(s) | Relative Energy (kJ/mol) | Calculated Dipole Moment (Debye) |

|---|---|---|---|

| Conformer I (Extended) | ~180° | 0.0 (Reference) | μ₁ |

| Conformer II (Bent/Gauche) | ~60° | ΔE₁ | μ₂ |

| Conformer III (Bent/Gauche) | ~-60° | ΔE₂ | μ₃ |

The transition between different conformers involves overcoming an energy barrier, known as the torsional barrier. Ab initio calculations have been used to determine these torsional barriers for monoanionic this compound. rsc.orgrsc.org Understanding the height of these barriers is essential for describing the molecule's internal dynamics, as it dictates the rate of interconversion between conformers at a given temperature. The rotational spectrum of a molecule is complicated by such internal rotation motions, and theoretical calculations are vital for interpreting experimental results. nist.gov

Molecular Orbital Characterization and Electronic State Analysis

The behavior of electrons in a molecule is described by molecular orbitals (MOs), which are mathematical functions that define the probability of finding an electron in a particular region of space.

Analysis of MOs, particularly the frontier orbitals (HOMO and LUMO), is fundamental to understanding a molecule's electronic properties and reactivity. imist.ma For monoanionic this compound, ab initio studies have characterized the molecule's charge distribution, which is a direct consequence of its underlying molecular orbital structure. rsc.org These calculations reveal how electron density is shared among the atoms, highlighting the polarity of bonds and the location of electron-rich and electron-deficient centers.

The electronic states of the molecule can be further probed by calculating ionization potentials and excitation energies. While specific excited-state calculations for this compound are not prominently featured in the surveyed literature, methods like Time-Dependent DFT (TD-DFT) and high-level ab initio calculations are standard tools for investigating such properties in related organophosphorus compounds. nih.gov This analysis helps in interpreting experimental spectra and understanding the molecule's response to electronic excitation.

Computational Elucidation of Reaction Mechanisms

The computational elucidation of reaction mechanisms for this compound remains a developing area of research. While the compound is used as a reactant in synthetic procedures, such as in palladium-catalyzed coupling reactions for the formation of phosphinate-based Metal-Organic Frameworks (MOFs), detailed computational studies mapping the potential energy surfaces and transition states for these reactions are not extensively reported in the literature. researchgate.netresearchgate.net

An early study from 1970 investigated the stereospecific free-radical addition of this compound to alkenes, providing experimental evidence for the reaction mechanism, but this pre-dates the widespread use of modern computational chemistry for mechanistic analysis. researchgate.net Currently, there is a scarcity of published research applying methods like Density Functional Theory (DFT) to explore the detailed mechanistic pathways of its reactions.

Nonadiabatic surface hopping dynamics is a sophisticated computational method used to simulate molecular motion involving transitions between different electronic states, which is crucial for understanding photochemical reactions. There are no available scientific reports or computational studies that have applied nonadiabatic surface hopping dynamics to investigate the behavior of this compound. Such studies would be relevant for understanding its photostability and excited-state reactivity, but this specific area remains unexplored for this compound.

Computational studies detailing the adsorption behavior and interfacial interactions of this compound on various surfaces are not readily found in the current body of scientific literature. While this compound is utilized as a precursor in the synthesis of porous materials like MOFs, the computational focus in these studies is typically on the properties of the final framework rather than the initial adsorption and interaction of the phosphinate reactant on a substrate. acs.orgnih.gov Research into the specific modes of interaction, adsorption energies, and surface dynamics of isolated this compound molecules through computational modeling has yet to be published.

A foundational theoretical study on monoanionic this compound was conducted using ab initio molecular orbital methods. researchgate.netnsf.govuoregon.eduacs.org This research provided key insights into the molecule's fundamental properties, which are essential for understanding its potential for hydrogen bonding and other non-covalent interactions. The study computationally investigated several key molecular characteristics.

Table 1: Investigated Molecular Properties of Monoanionic this compound

| Property Investigated | Relevance to Intermolecular Interactions |

|---|---|

| Molecular Structures | Determines the geometry and accessibility for hydrogen bonding. |

| Dipole Moments | Indicates the polarity of the molecule, influencing electrostatic interactions. |

| Molecular Stability | Provides a baseline for calculating the energetics of complex formation. |

| Charge Distributions | Identifies regions of positive and negative electrostatic potential, which are the sites for hydrogen bonding. |

Source: Pohjala & Pakkanen, J. Chem. Soc., Perkin Trans. 2, 1994. researchgate.netnsf.govuoregon.eduacs.org

These calculated properties, particularly the charge distribution, are fundamental to predicting how this compound would act as a hydrogen bond acceptor or donor. The phosphoryl oxygen is expected to be a primary hydrogen bond acceptor site. However, specific binding energy calculations for hydrogen-bonded dimers or complexes involving this compound are not detailed in the available literature.

Theoretical Spectroscopy for Prediction and Interpretation (e.g., Raman Spectra)

Theoretical spectroscopy is a vital tool for interpreting experimental spectra. The ab initio study on monoanionic this compound and its sulfur analogues laid the groundwork for understanding its vibrational properties by determining its stable molecular structure and electronic characteristics. acs.org The vibrational frequencies derived from such computational studies are directly related to the peaks observed in Infrared (IR) and Raman spectra.

While this foundational work exists, specific published studies presenting a complete, computationally predicted Raman spectrum of this compound and a detailed assignment of its vibrational modes are not available. Such a study would be valuable for identifying the compound's characteristic spectral fingerprints.

Computational Design of Molecularly Imprinted Polymers for Sensing Applications

Molecularly imprinted polymers (MIPs) are synthetic receptors with binding sites tailored for a specific target molecule. Computational design plays a crucial role in the rational development of MIPs by screening functional monomers and optimizing the geometry of the pre-polymerization complex.

Despite the utility of this approach, there is no specific research available in the scientific literature on the computational design of MIPs for the selective sensing of this compound. This area presents a potential avenue for future research to develop selective sensors for this compound.

Environmental Dynamics and Biogeochemical Cycling of Methyl Methylphosphinate

Natural Abundance and Environmental Distribution of Methylphosphonate (B1257008) in Aquatic Ecosystems

Methylphosphonate and other phosphonates are significant components of the dissolved organic phosphorus pool in marine systems. nih.gov While once considered enigmatic in natural systems, research has confirmed that methylphosphonate is a natural product synthesized by marine microbes. nih.govnih.gov The marine archaeon Nitrosopumilus maritimus and abundant bacterioplankton like Prochlorococcus and SAR11 have been identified as producers of methylphosphonate. nih.govpnas.org These compounds are often found as esters attached to polysaccharides in the high-molecular-weight dissolved organic matter (HMWDOM) fraction of seawater. us-ocb.orgnih.gov The distribution of genes for phosphonate (B1237965) biosynthesis and degradation is widespread, with a notable enrichment of degradation pathways in phosphate-depleted regions of the ocean, such as the Mediterranean Sea and oligotrophic gyres. nih.govnih.gov

In vast, nutrient-limited regions of the ocean, phosphorus (P) availability can control the rate of primary productivity. Microorganisms have evolved mechanisms to access alternative phosphorus sources, including the diverse pool of dissolved organic phosphorus (DOP). hawaii.edu Phosphonates, with their chemically resistant C-P bond, represent a crucial, albeit energy-intensive, source of phosphorus for marine microbes when inorganic phosphate (B84403) (Pi) is scarce. msu.rufrontiersin.org

For decades, scientists have been puzzled by the "oceanic methane (B114726) paradox": the persistent supersaturation of methane in the vast, oxygen-rich surface waters of the oceans. nih.govearth.com Traditional biological methane production is known to be carried out by methanogenic archaea under strictly anaerobic (oxygen-free) conditions. nih.govmdpi.com The discovery of methylphosphonate metabolism provided a compelling explanation for this phenomenon. nih.govscitechdaily.com

The catabolism of methylphosphonate by aerobic marine bacteria results in the release of methane as a byproduct. nih.govnih.gov This pathway directly links phosphorus scavenging to methane production in oxic environments. us-ocb.org Research has demonstrated that the degradation of methylphosphonate esters associated with dissolved organic matter can easily support the measured fluxes of methane from the ocean to the atmosphere. us-ocb.org This process is not limited to marine environments; the cleavage of methylphosphonate has also been identified as a source of methane supersaturation in oxic freshwater lakes. nih.govasm.org The microbial breakdown of methylphosphonate is now recognized as a key, widespread source of methane in the aerobic ocean, resolving a long-standing enigma in marine biogeochemistry. nih.govscitechdaily.com

Microbial Metabolism and Biodegradation of Methylphosphonate

The cleavage of the stable C-P bond in methylphosphonate is an energetically demanding process accomplished by a specialized and complex enzymatic pathway. msu.ruresearchgate.net This allows certain bacteria to utilize phosphonates as a phosphorus source, a significant advantage in phosphate-limited environments. advancedsciencenews.com

The primary mechanism for the aerobic degradation of methylphosphonate and other alkylphosphonates is the Carbon-Phosphorus (C-P) lyase pathway. mdpi.comnih.gov This multi-step, multi-enzyme process is encoded by a set of genes, typically organized into the phn operon in bacteria like Escherichia coli. advancedsciencenews.comnih.gov The pathway is tightly regulated and is generally induced under conditions of phosphate starvation, allowing bacteria to switch to phosphonate utilization when preferred inorganic phosphate sources are depleted. frontiersin.org The C-P lyase system has a broad substrate specificity, enabling bacteria to degrade a variety of phosphonates, including man-made compounds like the herbicide glyphosate. nih.govnih.gov

The genetic blueprint for the C-P lyase pathway is contained within the phn operon, which in E. coli consists of 14 genes (phnC to phnP). nih.govasm.org These genes encode proteins for the transport of phosphonates into the cell, regulation of the operon, and the core enzymatic machinery for C-P bond cleavage. advancedsciencenews.combeilstein-institut.de

Key components of the pathway include:

Phosphonate Transport (PhnCDE): An ATP-binding cassette (ABC) transport system responsible for binding phosphonates in the periplasm and importing them into the cytoplasm. advancedsciencenews.comnih.gov

C-P Lyase Core Complex (PhnGHIJ): This multi-subunit complex is central to the pathway. nih.govnih.gov It catalyzes the activation of the phosphonate and the subsequent cleavage of the C-P bond. nih.gov

PhnJ: This enzyme is the catalytic core of the C-P lyase, responsible for the actual cleavage of the C-P bond. advancedsciencenews.comnih.gov It is a radical S-adenosylmethionine (SAM) enzyme that uses an iron-sulfur cluster to generate a radical that initiates the bond-breaking reaction. nih.govbeilstein-institut.de The action of PhnJ on an activated methylphosphonate intermediate is the step that releases methane. mdpi.comnih.gov

PhnP: This enzyme, a phosphoribosyl cyclic phosphodiesterase, is involved in a later step of the pathway, processing the ribose-containing product generated after C-P bond cleavage to ultimately yield 5-phosphoribosyl-α-1-diphosphate (PRPP), a central metabolite in the cell. nih.govnih.gov

The table below summarizes the functions of selected key components of the phn operon.

| Gene(s) | Protein(s) | Function |

| phnC, phnD, phnE | PhnC, PhnD, PhnE | ABC transporter system for phosphonate uptake into the cell. advancedsciencenews.comnih.gov |

| phnG, phnH, phnI, phnJ | PhnG, PhnH, PhnI, PhnJ | Form the core C-P lyase enzyme complex. nih.govnih.gov |

| phnJ | PhnJ | Catalyzes the radical-based cleavage of the carbon-phosphorus bond, producing methane from methylphosphonate. advancedsciencenews.comnih.gov |

| phnK, phnL | PhnK, PhnL | Putative ABC proteins, with PhnK associating with the core complex. nih.govnih.gov |

| phnM | PhnM | An amidohydrolase that processes an intermediate in the pathway. beilstein-institut.de |

| phnP | PhnP | A phosphodiesterase that acts on a cyclic phosphate intermediate after C-P bond cleavage. nih.govnih.gov |

The production of methane is an intrinsic and direct consequence of the C-P lyase mechanism acting on methylphosphonate. mdpi.commdpi.com During the enzymatic process, the methyl group attached to the phosphorus atom is cleaved off as methane, while the phosphate moiety is further processed to be assimilated by the cell. nih.govresearchgate.net

The reaction catalyzed by the PhnJ enzyme involves the conversion of α-D-ribose-1-methylphosphonate 5-phosphate to 5-phospho-α-D-ribose 1,2-cyclic phosphate, with the concurrent release of methane. mdpi.com This step is the biochemical origin of methane in oxic aquatic environments. nih.gov Studies have repeatedly demonstrated that incubating marine and freshwater microbial communities with methylphosphonate under phosphate-stressed conditions leads to measurable methane production. nih.govfrontiersin.orgasm.org This metabolic byproduct, born from the microbial quest for phosphorus, is substantial enough to explain the methane supersaturation observed in the world's oceans and many lakes. us-ocb.orgnih.gov

Phosphonatase Pathway

The phosphonatase pathway represents a significant route for the cleavage of the carbon-phosphorus (C-P) bond in certain phosphonate compounds. This pathway centrally involves the enzyme phosphonoacetaldehyde (B103672) hydrolase, also known as phosphonatase (EC 3.11.1.1). frontiersin.orgmsu.ruresearchgate.net The primary substrate for this enzyme is phosphonoacetaldehyde. frontiersin.orgmsu.ru The enzymatic reaction results in the hydrolysis of the C-P bond to yield acetaldehyde (B116499) and inorganic phosphate (Pi). frontiersin.orgmsu.ru

This pathway is notably involved in the degradation of 2-aminoethylphosphonate (2-AEP), a common biogenic phosphonate. frontiersin.org The degradation of 2-AEP typically begins with a transamination reaction catalyzed by 2-AEP:pyruvate aminotransferase, which converts 2-AEP to phosphonoacetaldehyde. frontiersin.orgacs.org Subsequently, phosphonatase acts on phosphonoacetaldehyde to break the C-P bond. frontiersin.org The expression of the genes encoding the enzymes of this pathway, such as phnW (aminotransferase) and phnX (phosphonatase), is often induced under phosphate starvation conditions, highlighting its role in phosphorus acquisition. frontiersin.org While the phosphonatase pathway is well-established for 2-AEP and phosphonoacetaldehyde, its direct action on methyl methylphosphinate has not been extensively documented. Degradation of this compound would likely require initial enzymatic cleavage of the methyl ester bond to yield methylphosphonate, which is not a direct substrate for the classical phosphonatase pathway.

Oxidative Degradation Pathways (e.g., Formate-Yielding)

An alternative and significant route for the degradation of methylphosphonate, the core structure of this compound, is an oxidative pathway that results in the formation of formate (B1220265). This pathway has been identified in marine microorganisms, such as the cyanobacterium Prochlorococcus and the planctomycete Gimesia maris, and provides a mechanism for utilizing methylphosphonate as a phosphorus source without the production of methane. nih.govresearchgate.netnsf.gov

This oxidative pathway involves a series of enzymatic reactions. In Prochlorococcus strain MIT9301, the process is hypothesized to begin with the transport of methylphosphonate into the cell via a PtxABC transporter. researchgate.net The key enzymes in this pathway are PhnY and PhnZ. nih.govresearchgate.net PhnY, an Fe(II)/α-ketoglutarate-dependent dioxygenase, catalyzes the hydroxylation of the methyl group of methylphosphonate to form hydroxymethylphosphonate (HMPn). nih.govresearchgate.net Following this, PhnZ, an Fe(II)-dependent oxygenase, facilitates the oxidative cleavage of the C-P bond in HMPn, yielding inorganic phosphate (Pi) and formate. nih.govresearchgate.net

Role in Phosphate Acquisition and Carbon Assimilation

The formate-yielding oxidative degradation pathway plays a crucial dual role in the metabolism of marine microbes, particularly in nutrient-limited environments. Its primary function is to serve as a mechanism for phosphate acquisition. nih.govresearchgate.netnsf.gov In vast, oligotrophic regions of the ocean where inorganic phosphate is scarce, the ability to cleave the stable C-P bond of phosphonates like methylphosphonate allows organisms such as Prochlorococcus to access a significant reservoir of dissolved organic phosphorus. researchgate.netnsf.gov The presence and expression of the genes for this pathway are more prevalent in Prochlorococcus genomes from phosphate-depleted regions of the North Atlantic Ocean, suggesting an ecological adaptation to phosphorus scarcity. researchgate.netnsf.gov

Beyond phosphorus acquisition, this pathway also has implications for cellular carbon metabolism. The formate produced from the cleavage of hydroxymethylphosphonate can be both excreted from the cell and assimilated into biomass. nih.govresearchgate.net In Prochlorococcus strain MIT9301, it has been demonstrated that this assimilated formate is incorporated into purine (B94841) nucleotides, which are essential components of RNA and DNA. researchgate.netnsf.gov This assimilation is facilitated by the enzyme PurT, which incorporates formate into the purine biosynthesis pathway. researchgate.net The excretion of excess formate can also influence the local microbial community by providing a carbon and energy source for other organisms. nih.gov

| Pathway Step | Enzyme | Substrate | Product(s) | Cellular Role |

| Transport | PtxABC | Methylphosphonate | Intracellular Methylphosphonate | Uptake of phosphonates |

| Hydroxylation | PhnY | Methylphosphonate | Hydroxymethylphosphonate | Preparation for C-P bond cleavage |

| C-P Bond Cleavage | PhnZ | Hydroxymethylphosphonate | Inorganic Phosphate, Formate | Release of essential nutrients |

| Assimilation | PurT | Formate | Formyl-glycinamide ribose (FGAR) | Incorporation of carbon into biomass (purines) |

| Excretion | - | Formate | Extracellular Formate | Removal of excess metabolite/potential resource for other microbes |

Biosynthesis of Methylphosphonate by Marine Microorganisms

Methylphosphonate is a naturally occurring compound synthesized by a variety of marine microorganisms. nih.govnih.govresearchgate.net Its biosynthesis is a key process in the marine phosphorus cycle and has been linked to the "oceanic methane paradox," where methane is found in supersaturated concentrations in oxygenated surface waters. nih.govnih.gov The catabolism of microbially-produced methylphosphonate by other organisms can release methane. nih.govresearchgate.netnih.gov The marine archaeon Nitrosopumilus maritimus is one of the organisms shown to produce methylphosphonate esters. nih.gov The genetic capacity for methylphosphonate biosynthesis is widespread in marine microbes, as evidenced by the prevalence of the key biosynthetic gene, mpnS, in marine metagenomic datasets. nih.govnih.gov

The biosynthetic pathway to methylphosphonate begins with phosphoenolpyruvate (B93156) (PEP). biorxiv.org Through a series of enzymatic reactions catalyzed by PepM (phosphoenolpyruvate mutase), Ppd (phosphonopyruvate decarboxylase), and Pdh (phosphonoacetaldehyde dehydrogenase), PEP is converted to 2-hydroxyethylphosphonate (2-HEP). biorxiv.org The final and defining step in the synthesis of methylphosphonate is the conversion of 2-HEP, a reaction catalyzed by methylphosphonate synthase (MPnS). nih.govbiorxiv.orghawaii.edu

Methylphosphonate Synthase (MPnS)

Methylphosphonate synthase (MPnS) is the crucial enzyme responsible for the final step in the biosynthesis of methylphosphonate. nih.govhawaii.edu It catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) into methylphosphonate and carbon dioxide. nih.govhawaii.edu This enzymatic transformation requires molecular oxygen and a non-heme mononuclear Fe(II) center. nih.govhawaii.edu MPnS shares sequence similarity with other enzymes such as hydroxyethylphosphonate dioxygenase (HEPD) and hydroxypropylphosphonate epoxidase (HppE). nih.govhawaii.edu

Structural Characterization of MPnS

The structural details of methylphosphonate synthase have been elucidated through X-ray crystallography, with a reported resolution of 2.35 Ångstroms. nih.govnih.gov A key and unusual feature of the MPnS active site is its iron-coordinating facial triad (B1167595), which is composed of two histidine residues and one glutamine residue (2-His-1-Gln). nih.govhawaii.edunih.gov This is a departure from the more common 2-His-1-carboxylate (aspartate or glutamate) triad found in many mononuclear non-heme iron enzymes. nih.gov

| Feature | Description |

| Enzyme Name | Methylphosphonate synthase (MPnS) |

| Resolution | 2.35 Å |

| Iron-Coordinating Triad | 2-Histidine-1-Glutamine |

| Metal Cofactor | Non-heme mononuclear Fe(II) |

| Substrate Binding | Through hydroxyl oxygen and one phosphonate oxygen of 2-HEP to Fe(II) |

| Quaternary Structure | Dimeric |

| Key Structural Motif | Mobile C-terminal tail with Trp449 controlling active site access |

Enzymatic Mechanism of Methylphosphonate Formation from 2-Hydroxyethylphosphonate

The enzymatic mechanism of methylphosphonate synthase involves an oxidative decarboxylation of 2-hydroxyethylphosphonate (2-HEP). nih.govhawaii.edu The reaction is proposed to initiate with the stereospecific abstraction of the pro-S hydrogen atom from the C2 carbon of 2-HEP. acs.org Isotope labeling studies have shown a stereospecific transfer of the pro-R hydrogen from the C2 of 2-HEP to the newly formed methyl group of methylphosphonate. acs.org

Distinct Iron-Coordinating Triads in MPnS

The catalytic activity of Methylphosphonate Synthase (MPnS), a key enzyme in the biosynthesis of methylphosphonate, is dependent on a mononuclear non-heme Fe(II) center. Structural analysis reveals that MPnS possesses a distinct and unusual iron-coordinating facial triad. Unlike typical mononuclear non-heme iron enzymes that feature a 2-histidine-1-carboxylate (Aspartate or Glutamate) motif, the active site of MPnS from Nitrosopumilus maritimus coordinates the Fe(II) ion with a 2-histidine-1-glutamine triad. nih.govhawaii.edu

Specifically, this triad is composed of the residues Histidine-148 (H148), Glutamine-152 (Q152), and Histidine-190 (H190). hawaii.edu The substrate, 2-hydroxyethylphosphonate (2-HEP), binds to the Fe(II) center through its hydroxyl oxygen and one of its phosphonate oxygens. nih.govhawaii.edu The stability and orientation of this glutamine residue are critical for the enzyme's specific function. An isoleucine residue located adjacent to the glutamine fixes it in the necessary iron-binding orientation. mit.edu This structural arrangement is crucial for catalyzing the conversion of 2-HEP into methylphosphonate, distinguishing its function from the related enzyme hydroxyethylphosphonate dioxygenase (HEPD), which contains a glycine (B1666218) residue at the analogous position, allowing the glutamine to be more flexible and not bind to the iron. mit.edu

This unique 2-His-1-Gln facial triad has been identified as a key molecular marker for identifying putative MPnS enzymes in microbial genomes. nih.gov

Genomic Evidence and Microbial Abundance in Marine Environments

Genomic and metagenomic studies have provided significant evidence for the widespread presence of methylphosphonate metabolism in marine environments. The capacity for methylphosphonate biosynthesis and degradation is distributed across diverse and abundant microbial taxa, suggesting it is an important component of the marine phosphorus cycle. nih.govoup.com

The gene pepM, which encodes the enzyme phosphoenolpyruvate mutase, is a key marker for phosphonate biosynthesis pathways. Analysis of the Global Ocean Survey (GOS) and other marine metagenomic datasets indicates that pepM homologs are present in approximately 7.6% of microbial genomes. nih.gov Genes for the biosynthesis of methylphosphonate have been identified in the abundant marine archaeon Nitrosopumilus maritimus and have also been found in members of the highly successful SAR11 clade of Alphaproteobacteria. nih.govhawaii.edu

The primary pathway for the degradation of methylphosphonate is the carbon-phosphorus (C-P) lyase pathway. The genes encoding the C-P lyase enzyme complex are particularly prevalent in marine bacteria, especially in phosphate-depleted oceanic regions where phosphonates serve as a crucial alternative phosphorus source. nih.govnih.govresearchgate.net These regions, such as the Mediterranean Sea and the North Atlantic Ocean, show a significant enrichment of C-P lyase genes. nih.govnih.gov The C-P lyase pathway has been identified in several dominant marine bacterial lineages, as detailed in the table below.

| Bacterial Lineage | Key Genera/Clades | Prevalence Notes | Oceanic Regions of High Abundance |

|---|---|---|---|

| Alphaproteobacteria | Pelagibacter (SAR11), SAR116, Roseobacter, Rhodospirillales | Up to ~52% of Pelagibacter in the Sargasso Sea carry the C-P lyase operon. nih.gov | North Atlantic Ocean, Mediterranean Sea nih.govnih.gov |

| Gammaproteobacteria | Oceanospirillaceae, Pseudomonas, Alteromonadales | Prevalent in members of the Oceanospirillaceae family. nih.gov | Global distribution nih.gov |

| Actinobacteria | - | Identified as carrying C-P lyase genes in global surveys. nih.gov | Global distribution nih.gov |

The widespread distribution of these genes underscores the importance of methylphosphonate as a substrate supporting microbial life, particularly in oligotrophic marine environments. oup.comnih.gov

Environmental Transport and Persistence Characteristics

The environmental transport and persistence of this compound are dictated by its physicochemical properties and its interactions with environmental matrices. Much of the available environmental fate data comes from studies of Dimethyl methylphosphonate (DMMP), a closely related organophosphorus compound frequently used as a chemical simulant. Based on this data, the compound is not expected to be persistent, bioaccumulating, or toxic (PBT). ashland.com It is characterized by high mobility in soil and low potential for bioconcentration in aquatic organisms. nih.gov Hydrolysis is considered a significant process in its environmental degradation. nih.gov

Volatilization Dynamics

Volatilization is an important process influencing the environmental distribution of methylphosphonates. nih.gov The tendency of a chemical to volatilize from soil and water is governed by its vapor pressure and Henry's Law constant. For the simulant Dimethyl methylphosphonate (DMMP), these properties indicate that volatilization from moist soil and water surfaces is an expected and significant fate process. nih.gov Conversely, its vapor pressure suggests it is not expected to volatilize readily from dry soil surfaces. nih.gov In the atmosphere, vapor-phase DMMP is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 2.8 days. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₉O₃P | nih.gov |

| Molecular Weight | 124.08 g/mol | nih.gov |

| Vapor Pressure | 0.962 mm Hg (at 25°C) | nih.gov |

| Henry's Law Constant | 1.3 x 10⁻⁶ atm-m³/mole (estimated) | nih.gov |

| Water Solubility | Soluble (slowly hydrolyzes) |

Interactions and Behavior in Soil and Water Matrices

The behavior of methylphosphonates in soil and water is complex, involving processes of adsorption, desorption, and hydrolysis. Based on data for Dimethyl methylphosphonate (DMMP), the compound is expected to have very high mobility in soil, as indicated by an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 11. nih.gov This suggests a low tendency to adsorb to organic matter in soil and sediment. However, experimental studies have shown that DMMP can adsorb strongly to certain mineral surfaces, particularly montmorillonite (B579905) clay. nih.gov This interaction with clay surfaces can reduce its mobility in the environment.

Advanced Applications and Research Utility of Methyl Methylphosphinate

Function as a Model Compound and Simulant in Chemical Research

DMMP's structural analogy to nerve agents like Sarin (B92409) (GB) and Soman (GD) underpins its widespread use as a model compound. This allows researchers to study the behavior of more hazardous substances under controlled and safer laboratory conditions.

Simulant for Organophosphorus Agents in Adsorption and Degradation Studies

A primary application of DMMP is as a simulant for organophosphorus nerve agents in studies focused on the development of protective materials and decontamination technologies. acs.orgjh.edu Researchers investigate its adsorption and degradation on various surfaces to understand and predict the fate of chemical warfare agents (CWAs) in different environments. nih.govnih.gov

Studies on metal oxides have shown that the interaction is complex and material-dependent. For instance, investigations on titanium dioxide (TiO₂) reveal that DMMP adsorbs and subsequently degrades through a stepwise oxidation process when irradiated with UV light, leading to products like methylphosphonic acid and phosphate (B84403) ions. nih.gov However, the accumulation of these phosphonate (B1237965) products can poison the catalyst surface. nih.gov Similarly, research on mesoporous cerium oxide (CeO₂) indicates that DMMP can dissociate at room temperature via two different pathways, a process influenced by the presence of pristine and hydroxylated surfaces. acs.org

Zirconium-based materials have also been extensively studied. On size-selected zirconium oxide trimer clusters, DMMP undergoes dissociative adsorption at room temperature, primarily through the cleavage of a P−OCH₃ bond. jh.edu Temperature-programmed desorption experiments have identified methanol (B129727) as a major decomposition product, evolving via two distinct pathways at approximately 410 K and 575 K. jh.edu

Table 1: Decomposition Products of DMMP on Various Metal Oxide Surfaces

| Material | Key Decomposition Products | Experimental Conditions | Reference |

|---|---|---|---|

| UV-irradiated TiO₂ | Methylphosphonic acid, PO₄³⁻, H₂O, CO₂ | In situ DRIFTS, UV irradiation | nih.gov |

| Mesoporous CeO₂ | Dissociated methoxy (B1213986) groups | Room Temperature, in situ DRIFTS, DFT modeling | acs.org |

| (ZrO₂)₃ clusters on HOPG | Methanol, Dimethyl ether, Formaldehyde | Temperature-Programmed Desorption/Reaction (TPD/R) up to 673 K | jh.edu |

These studies are crucial for designing effective filtration and decontamination systems for CWAs. The data gathered from DMMP experiments helps in developing materials with high adsorption capacity and catalytic activity for breaking down toxic organophosphorus compounds. acs.orgnih.gov

Application in Sensor Development and Validation Research

The development of sensitive and selective chemical sensors for the detection of nerve agents is a critical area of defense and public safety research. DMMP serves as a safe and effective target analyte for testing and validating new sensor technologies. nih.govmdpi.comnih.gov Various sensor platforms, including surface acoustic wave (SAW) sensors, quartz crystal microbalances (QCM), and metal oxide semiconductor (MOS) sensors, are evaluated using DMMP. nih.govmdpi.comnih.gov

For instance, silica (B1680970) molecularly imprinted materials have been developed as a sensitive layer for SAW gas sensors, demonstrating the ability to detect DMMP at concentrations as low as 80 parts per billion (ppb) within one minute. nih.gov The performance of these sensors is often evaluated based on their sensitivity, selectivity against common interferents, and response/recovery times. mdpi.com Research has also explored hybrid nanostructures, such as manganese dioxide combined with nitrogen-doped multi-walled carbon nanotubes (N-MWCNT@NiO), which show excellent sensitivity for DMMP detection. mdpi.com The interaction mechanism often involves hydrogen bonding between the P=O group of DMMP and the sensor material's surface. mdpi.com

Table 2: Performance of Different Sensor Materials for DMMP Detection

| Sensor Type | Sensing Material | Sensitivity | Limit of Detection | Reference |

|---|---|---|---|---|

| Surface Acoustic Wave (SAW) | Silica Molecularly Imprinted Polymers (MIPs) | Not specified | 80 ppb | nih.gov |

| Quartz Crystal Microbalance (QCM) | MnO₂@NGO/PPy | 1.26 Hz/ppm | Not specified | mdpi.com |

| Quartz Crystal Microbalance (QCM) | N-MWCNT@NiO | 1.07 Hz/ppm | Not specified | mdpi.com |

| Laminated MOS Sensor | Pt@CeLaCoNiOx/Co@SnO₂ | Characteristic peaks in response curves | Not specified | nih.gov |

Studies on Combustion Inhibition by Phosphorus-Containing Compounds

Experimental studies using opposed-jet burners have shown that DMMP is a potent flame inhibitor, being approximately 40 times more effective than nitrogen on a molar basis in non-premixed methane-air flames. nist.gov Research on its effect on electrolyte flammability for batteries has demonstrated that adding 40 wt% DMMP can render the electrolyte non-flammable. asme.org The mechanism in this context involves both condensed-phase action, by forming a protective char layer, and gas-phase action, where phosphorus radicals suppress combustion chain reactions. asme.org

Role as a Precursor in Organic Synthesis and Functional Material Development

Beyond its use as a simulant, methyl methylphosphinate and its derivatives are valuable building blocks in the synthesis of more complex molecules and functional materials, leveraging the unique properties of the phosphorus center.

Building Blocks for Oligonucleotide Analogues

In the field of biotechnology and therapeutics, there is significant interest in modified oligonucleotides that exhibit enhanced stability against cellular nucleases. Methylphosphonate (B1257008) linkages, where a non-bridging oxygen in the phosphate backbone is replaced by a methyl group, represent one such modification. nih.govbiosyn.com This change neutralizes the negative charge of the backbone, which can improve cellular uptake and resistance to enzyme degradation. biosyn.comgenelink.com

DMMP derivatives are used to synthesize these methylphosphonate-modified nucleic acids. nih.gov These analogues are crucial tools in antisense technology, where they bind to specific mRNA sequences to inhibit gene expression. nih.gov The synthesis is typically performed using automated solid-phase techniques with specialized methylphosphonamidite building blocks. nih.gov While creating a chiral center at the phosphorus atom, these modifications have been shown to stabilize duplexes formed with RNA targets and, in some cases, enhance the activity of enzymes like RNase H, which cleaves the RNA strand of an RNA/DNA hybrid. nih.govnih.gov

Synthesis of Phosphinic Acids and Related Derivatives